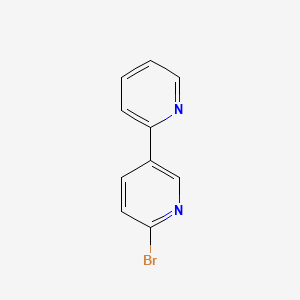![molecular formula C13H16N2O4 B13938343 2-morpholinoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13938343.png)
2-morpholinoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-morpholinoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that features a furo[3,2-b]pyrrole core structure
Preparation Methods
The synthesis of 2-morpholinoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate typically involves multiple steps. One common method includes the Vilsmeier-Haack reaction, which is used to form the furo[3,2-b]pyrrole core . The reaction conditions often involve the use of formylating agents and subsequent cyclization steps. Industrial production methods may involve microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
2-morpholinoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the furo[3,2-b]pyrrole core.
Substitution: Nucleophilic substitution reactions are common, where different nucleophiles replace existing groups on the molecule. Common reagents used in these reactions include methyl iodide, benzyl chloride, and acetic anhydride.
Scientific Research Applications
2-morpholinoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-morpholinoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The pathways involved often include redox reactions and nucleophilic attacks, which are facilitated by the unique structure of the furo[3,2-b]pyrrole core .
Comparison with Similar Compounds
2-morpholinoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate can be compared with other similar compounds such as:
2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate: This compound has a similar core structure but different substituents, leading to variations in reactivity and applications.
2-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyrrole-5-carboxylate:
4H-thieno[3,2-b]pyrrole-5-carboxamides: These compounds have a thieno ring instead of a furo ring, resulting in different electronic and steric effects.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16N2O4 |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl 4H-furo[3,2-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C13H16N2O4/c16-13(11-9-12-10(14-11)1-5-18-12)19-8-4-15-2-6-17-7-3-15/h1,5,9,14H,2-4,6-8H2 |
InChI Key |
BVKSWRAKPUEDKS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC(=O)C2=CC3=C(N2)C=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


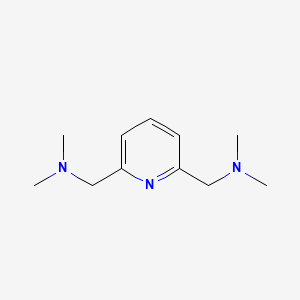
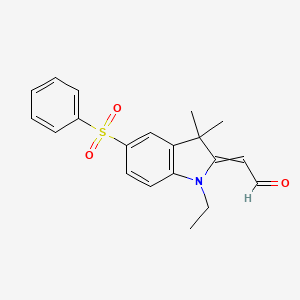

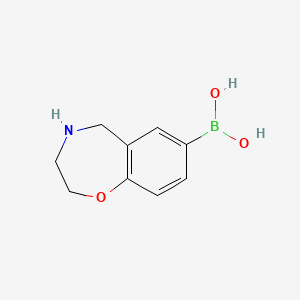
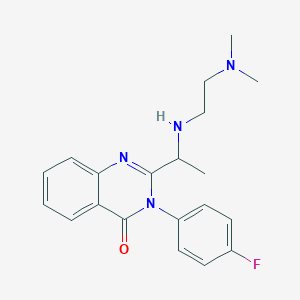
![5-O-tert-butyl 7-O-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate](/img/structure/B13938287.png)
![9-chloro-8,12-dimethylbenzo[a]acridine](/img/structure/B13938288.png)


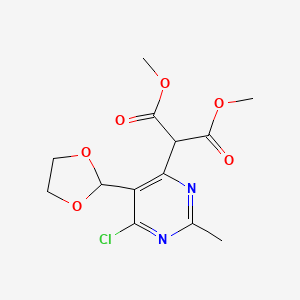
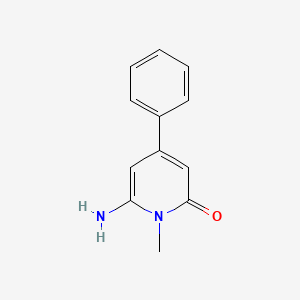
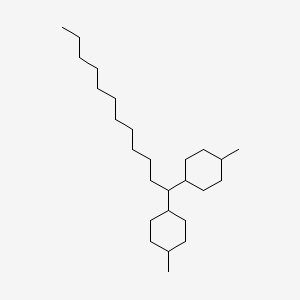
![3-Chloro-4-((1-methyl-1H-benzo[d]imidazol-5-yl)oxy)aniline](/img/structure/B13938324.png)
